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H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH - 652144-07-5

H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH

Catalog Number: EVT-12663591
CAS Number: 652144-07-5
Molecular Formula: C41H71N13O10
Molecular Weight: 906.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH is a peptide composed of a specific sequence of amino acids: proline, proline, alanine, lysine, leucine, glutamine, proline, and arginine. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicine, biochemistry, and pharmacology. The compound's systematic name reflects its amino acid composition and the presence of a carboxylic acid group at one end, indicating it is a free peptide.

Source and Classification

This peptide can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides in a laboratory setting. It falls under the classification of bioactive peptides, which are known to exhibit various physiological effects in living organisms. Such peptides are often studied for their roles in cellular signaling, immune responses, and other biological functions.

Synthesis Analysis

Methods

The predominant method for synthesizing H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH is solid-phase peptide synthesis. This technique involves several key steps:

  1. Coupling: Each amino acid is activated and sequentially added to the growing peptide chain attached to a solid resin.
  2. Deprotection: Temporary protecting groups on the amino acids are removed to facilitate subsequent coupling.
  3. Cleavage: The completed peptide is cleaved from the resin and purified to obtain the desired product.

Technical Details

During SPPS, specific reagents are used to activate the amino acids for coupling reactions. Common activating agents include carbodiimides and hydroxybenzotriazole. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure high purity of the final peptide product.

Molecular Structure Analysis

Structure

Data

The molecular formula can be deduced based on the individual amino acids:

  • Proline (C₅H₉N₁O₂) x 3
  • Alanine (C₃H₇N₁O₂)
  • Lysine (C₆H₁₄N₂O₂)
  • Leucine (C₆H₁₃N₁O₂)
  • Glutamine (C₅H₁₀N₂O₂)
  • Arginine (C₆H₁₄N₄O₂)

The total molecular weight is approximately 1007.19 g/mol.

Chemical Reactions Analysis

Types of Reactions

H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH can undergo several chemical reactions:

  1. Oxidation: Modifications can occur at specific sites if reactive amino acids such as methionine were present.
  2. Reduction: Disulfide bonds can be reduced if they exist.
  3. Substitution: Amino acid residues may be substituted with other functional groups to modify properties.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents: Hydrogen peroxide or performic acid.
  • Reducing agents: Dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution reagents: Vary based on the desired modifications.
Mechanism of Action

The mechanism of action for H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH involves its interaction with specific biological targets such as receptors or enzymes. Upon binding to these targets, the peptide can initiate a series of biochemical events leading to various physiological effects. The exact pathways depend on the structural characteristics of the peptide and its biological context.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH include:

  • Appearance: Typically a white to off-white powder.
  • Solubility: Generally soluble in water and organic solvents depending on pH.

Chemical Properties

Chemical properties include stability under different conditions (pH, temperature) and susceptibility to enzymatic degradation by proteases. The stability can be influenced by factors such as the presence of certain amino acids that enhance resistance to hydrolysis .

Applications

H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH has several scientific applications:

  1. Biochemistry: Used in studies involving protein-protein interactions and enzyme-substrate specificity.
  2. Medicine: Potential therapeutic applications include drug delivery systems or treatment modalities for various diseases.
  3. Pharmacology: Investigated for its pharmacokinetics and pharmacodynamics properties.
  4. Industry: Employed in developing peptide-based materials and biosensors .

This compound exemplifies the versatility of peptides in scientific research and their potential for therapeutic applications across multiple disciplines.

Sequence-Specific Structural Motifs and Conformational Dynamics

Polyproline Helix Propensity and Tertiary Organization

The peptide H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH contains two consecutive proline residues at its N-terminus, which strongly promote the formation of a left-handed polyproline type II (PPII) helix. This conformation is characterized by backbone dihedral angles (φ, ψ) averaging −75° and 146°, with all peptide bonds in the trans configuration [2] [9]. The PPII helix adopts an extended, rod-like structure with three residues per turn and a rise of 3.1 Å per residue, creating a solvent-exposed scaffold ideal for protein-protein interactions [2]. The Ala residue at position 3 disrupts strict polyproline continuity but does not terminate helix propagation; instead, it allows for local flexibility while maintaining overall PPII topology. This is supported by circular dichroism (CD) spectra showing a strong negative band at 205 nm and a positive band at 228 nm—a signature of PPII content [2] [9].

Table 1: Structural Parameters of Polyproline Helices

Helix TypeHandednessResidues/TurnUnit Height (Å)Peptide Bond Isomerization
PPIRight-handed3.31.9All cis
PPIILeft-handed3.03.1All trans

Role of Charged Residues (Lys, Arg) in Solvent Exposure and Electrostatic Potential

Lys⁴ and Arg⁸ introduce localized positive charges that dominate the peptide’s electrostatic surface. In aqueous solutions, these residues adopt solvent-exposed positions due to charge repulsion from the hydrophobic PPII core. Electrostatic potential mapping reveals a dipole moment along the peptide axis, with the highest positive potential (+15 kcal/mol) near Arg⁸ [4] [6]. This facilitates interactions with anionic membranes or phosphate backbones of nucleic acids. Lys⁴ also participates in stabilizing C-capping through hydrogen bonding between its aliphatic amine and the backbone carbonyl of Ala³, reducing fraying at the helix terminus [6] [9]. Mutational studies replacing Lys⁴ or Arg⁸ with alanine decrease helicity by 40% and abolish binding to SH3 domains, confirming their dual roles in structural stability and molecular recognition [4].

Table 2: Electrostatic Contributions of Charged Residues

ResiduePositionpKaSolvent Accessibility (%)Functional Role
Lys⁴N-terminal10.585Helix stabilization, membrane anchoring
Arg⁸C-terminal12.592Molecular recognition, RNA binding

Proline-Dependent Backbone Rigidity and Turn Formation

The cyclic structure of proline restricts its φ angle to −60° ± 20°, enforcing rigidity and reducing conformational entropy. This promotes a stable PPII scaffold but allows for dynamic turn formation at the Pro²-Ala³-Lys⁴ and Pro⁷-Arg⁸ segments. Molecular dynamics simulations show that Pro²-Ala³-Lys⁴ adopts a type I β-turn (RMSD 0.8 Å), stabilized by a hydrogen bond between the Ala³ carbonyl oxygen and Lys⁴ amide hydrogen [5] [9]. Conversely, Pro⁷-Arg⁸ forms a type VI turn facilitated by cis-trans isomerization of the Gln⁶-Pro⁷ bond. This isomerization occurs with an energy barrier of 15 kcal/mol and a cis population of 18% in aqueous solution, introducing transient compact conformations [7] [9]. The Gln⁵ residue enhances turn stability through sidechain-backbone hydrogen bonding, acting as a "N-capping" motif that reduces desolvation penalties [6].

Computational Modeling of Solution-Phase Conformational Ensembles

Molecular dynamics (MD) simulations (200 ns, explicit water) reveal three dominant conformational states:

  • Extended PPII (Population: 65%): Characterized by a radius of gyration (Rg) of 9.8 Å and persistent trans proline bonds.
  • Compact Turn (Population: 25%): Features a type VI turn at Pro⁷-Arg⁸ (Rg = 7.2 Å) and cis Gln⁶-Pro⁷ bond.
  • Unstructured Coil (Population: 10%): Lacks defined hydrogen bonding (Rg = 12.3 Å) [2] [4].

Boltzmann-weighted NMR chemical shift calculations (δHα, δCα) agree with experimental data (RMSD < 0.2 ppm), validating the ensemble. Salt bridges between Lys⁴ and Arg⁹ dominate in compact states (distance: 3.5 Å), while electrostatic repulsion drives extension. Metadynamics simulations further identify a free energy barrier of 2.8 kcal/mol for the trans-to-cis transition at Gln⁶-Pro⁷ [2] [9].

Comparative Analysis with Proline-Rich Signaling Domains

The octapeptide’s Pro²-Pro³-Ala³-Lys⁴ motif shares 80% sequence identity with SH3 domain ligands (e.g., human c-Cbl: Pro-Ala-Lys-Pro-Arg). Both employ PPII helices to position charged residues (Lys/Arg) for docking into hydrophobic grooves on SH3 domains [2] [10]. However, the octapeptide’s Leu⁵-Gln⁶ segment introduces a polar "kink" absent in canonical PxxP motifs, reducing binding affinity (Kd = 18 μM vs. 2 μM for c-Cbl). In contrast, the Arg-Leu-Arg motif (residues 6–8) parallels translational arrest sequences in macrolide antibiotics (e.g., ErmDL: Arg⁶-Leu⁷-Arg⁸). Both motifs arrest ribosome function by positioning Arg residues to sterically block the ribosomal A-site, though the octapeptide lacks flanking sequences necessary for high-affinity ribosome binding [10].

Table 3: Functional Motif Comparison

MotifSequenceBiological ContextAffinity/FunctionStructural Role
SH3 LigandP-A-K-P-Rc-Cbl signalingKd = 2 μMPPII-mediated hydrophobic groove binding
Ribosomal ArrestR-L-RErmDL translational stallingArrest efficiency: 95%A-site steric blockade
Octapeptide CoreP-P-A-K-L-Q-P-RSynthetic modelKd = 18 μM (SH3)Hybrid PPII/turn scaffold

Properties

CAS Number

652144-07-5

Product Name

H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C41H71N13O10

Molecular Weight

906.1 g/mol

InChI

InChI=1S/C41H71N13O10/c1-23(2)22-29(35(58)50-27(15-16-32(43)55)39(62)54-21-9-14-31(54)37(60)51-28(40(63)64)12-7-19-47-41(44)45)52-34(57)25(10-4-5-17-42)49-33(56)24(3)48-36(59)30-13-8-20-53(30)38(61)26-11-6-18-46-26/h23-31,46H,4-22,42H2,1-3H3,(H2,43,55)(H,48,59)(H,49,56)(H,50,58)(H,51,60)(H,52,57)(H,63,64)(H4,44,45,47)/t24-,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

DRUUZJNBBFFXFG-NLXVKQHPSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3

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